molecular formula C10H14N2O3S B1675741 Lydimycin CAS No. 10118-85-1

Lydimycin

Cat. No.: B1675741
CAS No.: 10118-85-1
M. Wt: 242.30 g/mol
InChI Key: NZERRTYPTPRCIR-ARSLAPBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .

List of Similar Compounds:
  • Erythromycin
  • Tetracycline
  • Lydicamycin A (a congener of this compound)

Properties

CAS No.

10118-85-1

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1

InChI Key

NZERRTYPTPRCIR-ARSLAPBQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2

SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lydimycin;  Lidimycine;  U-15,965;  U 15,965;  U15,965;  NSC 127473;  NSC-127473;  NSC127473;  DEHYDROBIOTIN, ALPHA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lydimycin
Reactant of Route 2
Reactant of Route 2
Lydimycin
Reactant of Route 3
Lydimycin
Reactant of Route 4
Lydimycin
Reactant of Route 5
Lydimycin
Reactant of Route 6
Lydimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.